

Iron-catalyzed intramolecular C-H amidation for sultam synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methoxybenzyl)isothiazolidine
1,1-dioxide

Cat. No.: B137707

[Get Quote](#)

Application Notes & Protocols

Topic: Iron-Catalyzed Intramolecular C-H Amidation for Sultam Synthesis

Audience: Researchers, scientists, and drug development professionals.

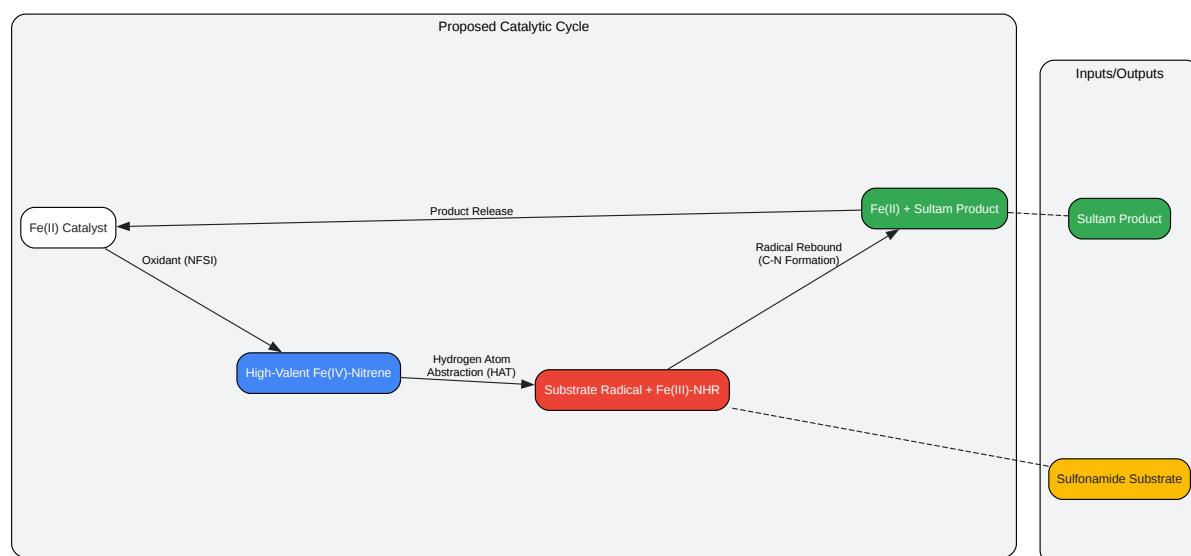
Introduction

Cyclic sulfonamides, commonly known as sultams, are a vital class of heterocyclic compounds frequently incorporated into pharmaceutical agents and agrochemicals due to their unique biological activities and favorable physicochemical properties.^{[1][2]} Traditional methods for sultam synthesis often require multi-step procedures involving pre-functionalized starting materials.^[3] In contrast, direct C-H functionalization offers a more atom- and step-economical approach.^{[4][5]}

This application note details an efficient protocol for the synthesis of sultams via an intramolecular C(sp³)-H amidation reaction. The method utilizes a readily available and inexpensive iron catalyst, offering a sustainable alternative to catalysis based on precious metals like rhodium or palladium.^{[1][3][6]} The procedure, developed by Zhong et al., employs an in situ-generated iron complex from Fe(ClO₄)₂ and an aminopyridine ligand, demonstrating broad substrate tolerance and good to excellent yields.^{[1][2][7]}

Reaction Scheme & Mechanism

The overall transformation involves the cyclization of a sulfonamide precursor onto an unactivated aliphatic C-H bond, catalyzed by an iron complex. The reaction is believed to proceed through a high-valent iron-nitrene intermediate.^{[8][9]} The proposed catalytic cycle begins with the reaction of the Fe(II) precatalyst with the oxidant, generating a reactive iron-nitrene species. This intermediate then abstracts a hydrogen atom from an aliphatic C-H bond in a stereoselectivity-determining step, forming a radical intermediate.^{[9][10][11]} A rapid radical rebound step follows, leading to the formation of the C-N bond and regenerating the active catalyst.^{[9][10][11]}



[Click to download full resolution via product page](#)

Caption: Proposed catalytic cycle for iron-catalyzed C-H amidation.

Data Presentation

Table 1: Optimization of Reaction Conditions

The optimal conditions were identified by screening various iron sources, ligands, oxidants, and solvents.

| Entry | Fe Source (10 mol%) | Ligand (15 mol%) | Oxidant (equiv.) | Solvent | Yield (%) |
|-------|------------------------------------|------------------|-----------------------------|--------------------|-----------|
| 1 | Fe(acac) ₂ | L1 | NFSI (2.0) | DCE | 45 |
| 2 | Fe(OAc) ₂ | L1 | NFSI (2.0) | DCE | 53 |
| 3 | Fe(OTf) ₂ | L1 | NFSI (2.0) | DCE | 67 |
| 4 | FeCl ₂ | L1 | NFSI (2.0) | DCE | 35 |
| 5 | Fe(ClO ₄) ₂ | L1 | NFSI (2.0) | DCE | 85 |
| 6 | Fe(ClO ₄) ₂ | L2 | NFSI (2.0) | DCE | 71 |
| 7 | Fe(ClO ₄) ₂ | L3 | NFSI (2.0) | DCE | 42 |
| 8 | Fe(ClO ₄) ₂ | L1 | PhI(OAc) ₂ (2.0) | DCE | <10 |
| 9 | Fe(ClO ₄) ₂ | L1 | NFSI (2.0) | CH ₃ CN | 76 |
| 10 | Fe(ClO ₄) ₂ | L1 | NFSI (2.0) | DCE | 89 |

Reaction conditions: Substrate (0.2 mmol), Fe source (10 mol%), Ligand (15 mol%), Oxidant (2.0 equiv.), Solvent (2.0 mL) at 80 °C for 12 h. L1 = 2-amino-5-chloropyridine. NFSI = N-Fluorobenzenesulfonimide. DCE = 1,2-dichloroethane. Data sourced from Zhong et al., Org. Lett. 2019, 21, 15, 5808–5812.[\[1\]](#)[\[7\]](#)

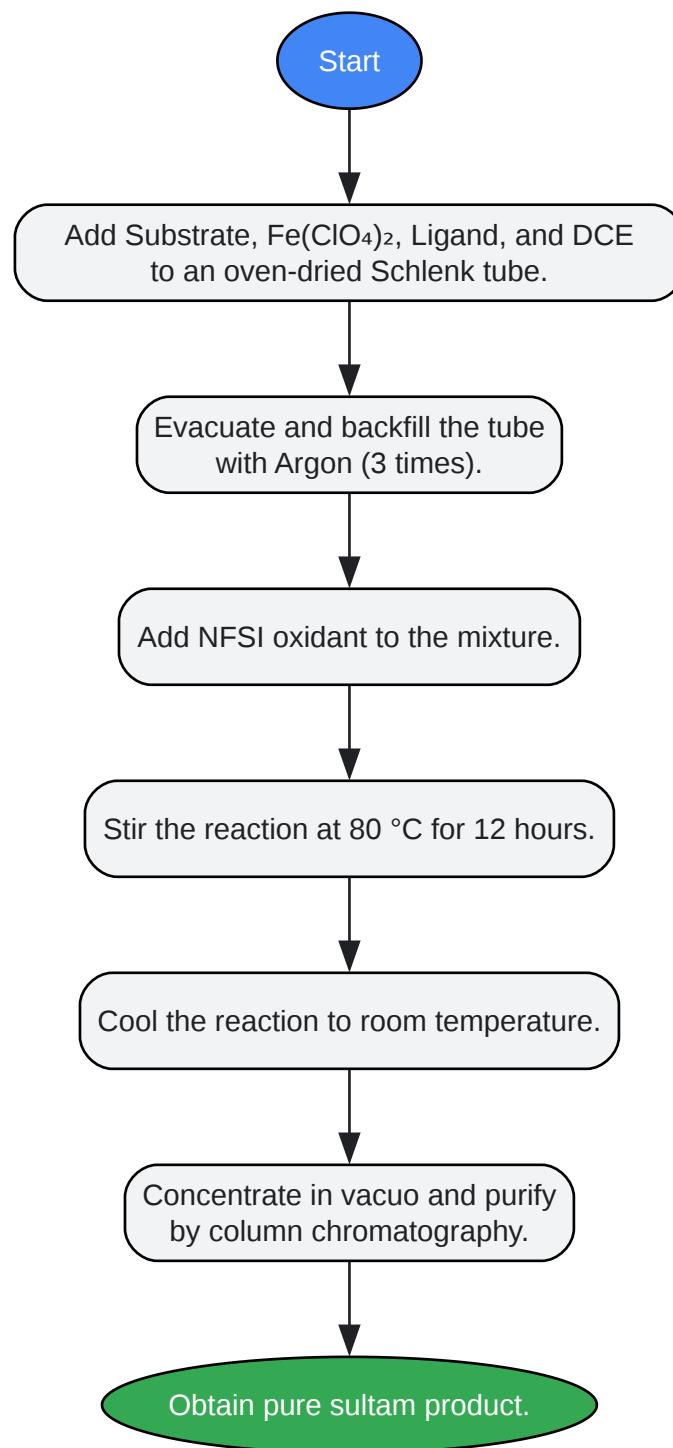
Table 2: Substrate Scope for Sultam Synthesis

The optimized conditions were applied to a variety of sulfonamide substrates, demonstrating the method's versatility. Yields reported are for the isolated product.

| Product | R ¹ | R ² | R ³ | Yield (%) |
|---------|----------------|------------------------------------|----------------|----------------------|
| 3a | Ph | H | H | 89 |
| 3b | 4-Me-Ph | H | H | 85 |
| 3c | 4-tBu-Ph | H | H | 81 |
| 3d | 4-MeO-Ph | H | H | 75 |
| 3e | 4-F-Ph | H | H | 84 |
| 3f | 4-Cl-Ph | H | H | 86 |
| 3g | 4-Br-Ph | H | H | 82 |
| 3h | 3-Cl-Ph | H | H | 88 |
| 3i | 2-Me-Ph | H | H | 73 |
| 3j | 2-Naphthyl | H | H | 79 |
| 3k | Ph | Me | H | 71 (d.r. 1:1) |
| 3l | Ph | Me | Me | 78 |
| 3m | Ph | Ph | H | 65 |
| 3n | Ph | -(CH ₂) ₅ - | H | 83 |
| 3o | 4-Cl-Ph | -(CH ₂) ₅ - | H | 85 |
| 3p | 4-Cl-Ph | H | H | 72 (6-membered ring) |
| 3q | Ph | H | H | 68 (7-membered ring) |

Data sourced from Zhong et al., Org. Lett. 2019, 21, 15, 5808–5812.[[1](#)][[7](#)]

Experimental Protocols



[Click to download full resolution via product page](#)

Caption: General experimental workflow for sultam synthesis.

General Procedure for Sultam Synthesis (Analytical Scale)

- To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the sulfonamide substrate (0.2 mmol, 1.0 equiv.), $\text{Fe}(\text{ClO}_4)_2 \cdot x\text{H}_2\text{O}$ (10 mol%), and 2-amino-5-chloropyridine (15 mol%).
- Seal the tube, and evacuate and backfill with argon three times.
- Add 1,2-dichloroethane (DCE, 2.0 mL) via syringe.
- Add N-Fluorobenzenesulfonimide (NFSI, 0.4 mmol, 2.0 equiv.) to the reaction mixture.
- Place the sealed tube in a preheated oil bath at 80 °C and stir for 12 hours.
- Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluting with a petroleum ether/ethyl acetate mixture) to afford the desired sultam product.

Procedure for Gram-Scale Synthesis

The scalability of this method has been successfully demonstrated.[\[1\]](#)[\[2\]](#)

- To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add the sulfonamide substrate (5.0 mmol, 1.0 equiv.), $\text{Fe}(\text{ClO}_4)_2 \cdot x\text{H}_2\text{O}$ (0.5 mmol, 10 mol%), and 2-amino-5-chloropyridine (0.75 mmol, 15 mol%).
- Seal the flask, and evacuate and backfill with argon three times.
- Add 1,2-dichloroethane (DCE, 50 mL).
- Add N-Fluorobenzenesulfonimide (NFSI, 10.0 mmol, 2.0 equiv.) in portions over 5 minutes.
- Place the sealed flask in a preheated oil bath at 80 °C and stir for 12 hours.

- Follow steps 6-8 from the general procedure for workup and purification. A representative gram-scale reaction yielded the product in 79% yield.[1]

Reagents and Equipment

Iron Catalyst Fe(ClO₄)₂ Ligand 2-Amino-5-chloropyridine Substrate Sulfonamide Precursor Oxidant N-Fluorobenzenesulfonimide (NFSI) Solvent 1,2-Dichloroethane (DCE) Conditions 80 °C, 12 h, Argon

[Click to download full resolution via product page](#)

Caption: Key components of the iron-catalyzed C-H amidation reaction.

- Iron(II) perchlorate hydrate (Fe(ClO₄)₂·xH₂O): Catalyst precursor.
- 2-Amino-5-chloropyridine: Ligand.
- N-Fluorobenzenesulfonimide (NFSI): Oxidant and nitrene source.[12][13][14][15][16]
- 1,2-Dichloroethane (DCE): Anhydrous solvent.
- Sulfonamide Substrates: Synthesized from corresponding sulfonyl chlorides and amines.
- Equipment: Standard laboratory glassware, Schlenk line or glovebox for inert atmosphere, magnetic stirrer with hotplate, rotary evaporator, and flash chromatography system.

Safety Precautions

- Work in a well-ventilated fume hood.
- Iron perchlorate is a strong oxidizer and may be shock-sensitive; handle with care.
- 1,2-dichloroethane is a toxic and flammable solvent.
- NFSI is an oxidant; avoid contact with skin and eyes.
- Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iron-Catalyzed C-H Functionalization Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic and Computational Insights into Asymmetric Intramolecular Iron-Catalyzed Nitrene Transfer into Benzylic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iron-catalyzed intramolecular allylic C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Iron-catalyzed intramolecular allylic C-H amination. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 15. Metal-free C–H amination of arene with N-fluorobenzenesulfonimide catalysed by nitroxyl radicals at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Copper-Catalyzed Functionalization of Benzylic C–H Bonds with NFluorobenzenesulfonimide (NFSI): Switch from C–N to C–F Bond Formation Promoted by a Redox Buffer and Brønsted Base - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Iron-catalyzed intramolecular C-H amidation for sultam synthesis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b137707#iron-catalyzed-intramolecular-c-h-amidation-for-sultam-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com